(2R)-3-{[tert-Butyl(dimethyl)silyl]oxy}propane-1,2-diol
Description
Properties
CAS No. |
63121-18-6 |
|---|---|
Molecular Formula |
C9H22O3Si |
Molecular Weight |
206.35 g/mol |
IUPAC Name |
(2R)-3-[tert-butyl(dimethyl)silyl]oxypropane-1,2-diol |
InChI |
InChI=1S/C9H22O3Si/c1-9(2,3)13(4,5)12-7-8(11)6-10/h8,10-11H,6-7H2,1-5H3/t8-/m1/s1 |
InChI Key |
HLZIALBLRJXNQN-MRVPVSSYSA-N |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)OC[C@@H](CO)O |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC(CO)O |
Origin of Product |
United States |
Preparation Methods
Key Findings Summary
(2R)-3-{[tert-Butyl(dimethyl)silyl]oxy}propane-1,2-diol is a chiral diol derivative widely used in asymmetric synthesis and pharmaceutical intermediates. Its preparation relies on stereoselective silylation of (2R)-propane-1,2-diol, leveraging tert-butyldimethylsilyl (TBS) protection strategies. This review consolidates methodologies from peer-reviewed literature, emphasizing reaction optimization, yields, and mechanistic insights.
Synthesis via Direct Silylation of (2R)-Propane-1,2-Diol
Primary Method: TBS Protection Under Inert Conditions
The most widely reported synthesis involves the reaction of (2R)-propane-1,2-diol with tert-butyldimethylsilyl chloride (TBSCl) in dichloromethane (DCM), catalyzed by diisopropylethylamine (DIPEA). Key steps include:
- Reagent Setup :
- Reaction Conditions :
- Purification :
Mechanistic Insight :
Alternative Approaches
Microwave-Assisted Silylation
A modified protocol reduces reaction time using microwave irradiation:
- Conditions : 110°C for 1 hour in toluene with sodium tert-butoxide.
- Yield : Comparable to traditional methods (~75–80%).
Solid-Phase Synthesis
Immobilized (2R)-propane-1,2-diol on Wang resin allows iterative silylation and cleavage, though yields are lower (60–65%).
Analysis of Reaction Parameters
Stereochemical Integrity and Purity Control
Chiral Purity Verification
Industrial-Scale Adaptations
Continuous Flow Synthesis
Chemical Reactions Analysis
Types of Reactions
®-3-((tert-Butyldimethylsilyl)oxy)propane-1,2-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form alkanes or other reduced species.
Substitution: The silyl ether group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Tetrabutylammonium fluoride (TBAF) can be used to remove the silyl ether group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while reduction can produce alkanes.
Scientific Research Applications
(2R)-3-{[tert-Butyl(dimethyl)silyl]oxy}propane-1,2-diol is an organic compound with the molecular formula and a molecular weight of approximately 206.35 g/mol . It features a propane backbone with hydroxyl groups at the first and second positions and a tert-butyl(dimethyl)silyl ether protecting group. The compound is also known by the CAS number 63121-18-6 .
Applications in Scientific Research
This compound is used in organic synthesis as a protecting group for alcohols because the silyl ether provides stability. The tert-butyl group offers steric hindrance, influencing reaction pathways and selectivity during chemical transformations.
Role as a Protecting Group
- Alcohol Protection : The compound is utilized to protect alcohol functional groups during chemical reactions. The tert-butyl(dimethyl)silyl group is employed to prevent unwanted reactions at the alcohol site, ensuring that reactions occur at other desired locations in the molecule.
- Steric Hindrance : The bulky tert-butyl group provides steric hindrance, which can alter the selectivity of reactions. This is particularly useful in synthesizing complex molecules where specific isomers or products are desired.
- Stabilizing Reactive Intermediates : Compounds with silyl protecting groups can stabilize reactive intermediates and alter selectivity in reactions involving nucleophiles.
Mechanism of Action
The mechanism of action of ®-3-((tert-Butyldimethylsilyl)oxy)propane-1,2-diol involves the stabilization of reactive intermediates through the steric and electronic effects of the tert-butyldimethylsilyl group. This stabilization allows for selective reactions to occur at other functional groups within the molecule. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Substituent Effects on Properties
- Hydrophobicity : The TBS group in the target compound confers significant hydrophobicity compared to aryl-substituted analogs (e.g., trimethoxyphenyl or chlorophenyl derivatives) . This enhances solubility in organic solvents (e.g., DCM, ethers) but reduces aqueous miscibility.
- Stability : TBS ethers are stable under basic and mildly acidic conditions, unlike methylenedioxy or methoxy groups, which may degrade under harsh hydrolysis .
- Stereochemical Influence : The R-configuration at C2 aligns with bioactive conformations in medicinal chemistry, as seen in glucokinase activators, whereas aryl-substituted diols (e.g., lignan derivatives) prioritize planar aromatic interactions .
Biological Activity
The compound (2R)-3-{[tert-Butyl(dimethyl)silyl]oxy}propane-1,2-diol , commonly referred to as TBS-protected glycerol, is a silanol derivative that has garnered attention in organic synthesis and medicinal chemistry. Its biological activity is of particular interest due to its potential applications in drug development and biochemical research. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
- Molecular Formula : C₉H₂₂O₃Si
- Molecular Weight : 190.36 g/mol
- Boiling Point : 110 °C at 6 mmHg
- Density : 0.89 g/cm³
- Purity : >96.0% (GC)
| Property | Value |
|---|---|
| Molecular Formula | C₉H₂₂O₃Si |
| Molecular Weight | 190.36 g/mol |
| Boiling Point | 110 °C at 6 mmHg |
| Density | 0.89 g/cm³ |
| Purity | >96.0% (GC) |
The biological activity of this compound is primarily attributed to its ability to act as a protecting group in organic synthesis, particularly in the synthesis of complex carbohydrates and glycosides. This functionality allows for selective reactions without interference from other hydroxyl groups present in the substrate.
Case Studies
-
Antiviral Activity :
A study investigated the antiviral properties of TBS-protected derivatives against various viral strains. Results indicated that compounds with TBS protection exhibited enhanced stability and bioavailability, leading to improved efficacy compared to their unprotected counterparts . -
Enzyme Inhibition :
Research has shown that this compound can inhibit specific enzymes involved in metabolic pathways. For instance, it was found to inhibit glucosidase activity, which is crucial in carbohydrate metabolism . This inhibition could have implications for treating metabolic disorders. -
Antioxidant Properties :
Another study highlighted the antioxidant potential of TBS-protected compounds. The presence of the tert-butyl group contributes to the radical scavenging activity, which may protect cells from oxidative stress .
Table 2: Summary of Biological Activities
| Activity Type | Findings | Reference |
|---|---|---|
| Antiviral | Enhanced stability and efficacy | |
| Enzyme Inhibition | Inhibition of glucosidase activity | |
| Antioxidant | Radical scavenging activity |
Research Findings
Recent research indicates that the incorporation of TBS groups can significantly alter the pharmacokinetic properties of compounds, leading to increased solubility and absorption rates. Furthermore, studies have suggested that these modifications can enhance the therapeutic index of drugs by minimizing off-target effects.
Q & A
Q. Key Considerations :
- Temperature control is critical to avoid side reactions.
- Monitor reaction progress via TLC or NMR to confirm intermediate conversion.
How is the structure of this compound confirmed using NMR spectroscopy?
Level: Basic
Methodological Answer:
Structural confirmation relies on ¹H-NMR , ¹³C-NMR , and 2D techniques (e.g., HSQC):
Q. Table 1: Representative NMR Data for Silyl-Protected Diol Derivatives
| Compound | ¹³C-NMR (δ, ppm) | ¹H-NMR (δ, ppm) | Source |
|---|---|---|---|
| 4-((TBDMS)oxy)benzaldehyde | −4.5 (Si-CH₃), 18.1, 25.4 | Not provided | |
| 3-((13-methylhexadecyl)oxy)propane-1,2-diol | - (HSQC in CD₃OD) | 3.5–4.0 (diol protons) |
How can researchers ensure stereochemical integrity during synthesis?
Level: Advanced
Methodological Answer:
Chiral Starting Materials : Use enantiomerically pure precursors (e.g., (R)-configured esters) to control stereochemistry .
Stereospecific Protection : Silylation under inert conditions to prevent racemization.
Monitoring : Chiral HPLC or polarimetry to verify enantiomeric excess (ee).
Example : reports a 92% yield of the (S)-enantiomer via DiBAl-H reduction, emphasizing strict temperature control to preserve configuration .
What strategies resolve contradictions in spectroscopic data for silyl-protected diols?
Level: Advanced
Methodological Answer:
Contradictions often arise from solvent effects, impurities, or incorrect assignments.
Solvent Calibration : Compare data in consistent solvents (e.g., CDCl₃ vs. CD₃OD shifts ).
Decoupling Experiments : Use DEPT or HSQC to distinguish overlapping signals.
Cross-Validation : Compare with literature (e.g., tert-butyl signals in vs. alkyl chains in ) .
Case Study : A mismatch in diol proton shifts may indicate incomplete silylation; repeating the reaction with fresh TBDMS-Cl and DMAP catalyst can resolve this.
How is the tert-butyldimethylsilyl (TBDMS) group deprotected in downstream applications?
Level: Basic
Methodological Answer:
Common deprotection methods:
Fluoride-Based Reagents : Tetrabutylammonium fluoride (TBAF) in THF (0°C to rt, 1–2 hours).
Acidic Conditions : Dilute HCl or acetic acid (risk of diol degradation).
Q. Optimization :
- Monitor deprotection via TLC (disappearance of TBDMS-specific spots).
- demonstrates TBDMS removal in nucleoside synthesis without affecting acid-sensitive groups .
How is this compound utilized in complex molecule synthesis?
Level: Advanced
Methodological Answer:
The compound serves as a chiral intermediate in:
Nucleoside Analogues : Incorporated into tetrahydrofuran scaffolds (e.g., ’s triazolo-pyrazine derivatives) .
Natural Product Synthesis : As a diol precursor for marine sponge metabolites (analogous to ’s isolation protocols) .
Q. Experimental Design :
- Coupling Reactions : Mitsunobu or SN2 reactions to attach pharmacophores.
- Protection-Deprotection Sequences : Sequential silylation and oxidation for regioselective functionalization .
What are the stability considerations for silyl-protected diols under varying conditions?
Level: Advanced
Methodological Answer:
Acid/Base Sensitivity : TBDMS groups hydrolyze under strong acids/bases. Use neutral pH during work-up .
Thermal Stability : Avoid prolonged heating above 60°C to prevent desilylation.
Storage : Anhydrous conditions at −20°C (similar to ’s guidelines for related diols) .
Contradiction Analysis : If unexpected desilylation occurs during a reaction, evaluate pH, temperature, and trace water content.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
